molecular formula C15H13N3O2S B5877671 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole

2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole

Cat. No. B5877671
M. Wt: 299.3 g/mol
InChI Key: GIUCGILNULGOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. The compound is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole is not fully understood, but studies have suggested that the compound interacts with cellular targets, including DNA and proteins. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. Inflammatory cytokine production is inhibited by the compound through the inhibition of NF-κB signaling pathway. In plant pathogenic fungi, the compound inhibits the activity of β-tubulin, which is essential for the growth and development of the fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G2/M phase and apoptosis by activating caspases. The compound has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, the compound inhibits the production of inflammatory cytokines, including TNF-α and IL-1β. In plant pathogenic fungi, the compound inhibits the growth and development of the fungi by disrupting the microtubule network.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole in lab experiments include its high potency and selectivity towards cancer cells and plant pathogenic fungi. The compound has also shown low toxicity towards normal cells and non-target organisms. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential to form crystals, which can affect the reproducibility of results.

Future Directions

There are several future directions for the study of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole. In medicine, further studies are needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for various types of cancer. In agriculture, the compound can be further studied for its potential as a fungicide and insecticide, and its effects on non-target organisms should be evaluated. The synthesis of analogs of the compound can also be explored to improve its potency and selectivity towards target organisms.

Synthesis Methods

The synthesis of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been achieved using different methods, including the reaction of 2-mercaptoaniline with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-mercaptoaniline with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The yield of the compound varies depending on the method used, but it can be purified using column chromatography or recrystallization.

Scientific Research Applications

2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicine, the compound has shown promising results as an anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
In agriculture, this compound has been studied for its potential as a fungicide. The compound has shown significant activity against various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea. The compound has also been studied for its potential as an insecticide, as it inhibits the growth and development of insect pests.

properties

IUPAC Name

2-methylsulfanyl-1-[(3-nitrophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-21-15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUCGILNULGOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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